6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine
Description
Properties
Molecular Formula |
C11H8ClN3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
7-chloro-13-methyl-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene |
InChI |
InChI=1S/C11H8ClN3/c1-7-4-5-13-11-9(7)15-6-2-3-8(15)10(12)14-11/h2-6H,1H3 |
InChI Key |
GOPOEOVEIVSHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(C3=CC=CN32)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a potential candidate for drug development.
Medicine: It has shown promise in anticancer research, particularly in inhibiting kinase activity.
Industry: The compound is used in the development of fluorescent materials for display technologies
Mechanism of Action
The mechanism of action of 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine involves its interaction with various molecular targets. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrido[2,3-E]pyrrolo[1,2-A]pyrazine Derivatives
- 6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (Compound 26): Features a quinazolinone moiety fused to pyrrolo[1,2-a]pyrazine.
- 8-Phenylpyrimido[2,3:4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazine: Incorporates a thieno-pyrimidine ring, synthesized via Curtius rearrangement. The phenyl group at position 8 improves π-stacking interactions, critical for DNA intercalation .
Benzo[d]imidazole-Pyrrolo[1,2-A]pyrazine Hybrids
- 10-Chloro-6-phenylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8e) : Exhibits deep blue fluorescence (Φ = 0.42 in solid state) due to extended conjugation. The chloro substituent at position 10 enhances photostability, making it suitable for bioimaging .
Substituent Effects on Bioactivity
- Chloro vs. Bromo Substituents : Chloro derivatives (e.g., 6-Cl) show stronger anticancer activity (IC₅₀ = 1.2 µM in PC3 cells) compared to brominated analogs (IC₅₀ = 3.8 µM), likely due to higher electronegativity enhancing DNA binding .
- Methyl Groups: The 1-methyl group in the target compound reduces metabolic degradation, improving pharmacokinetics compared to non-methylated analogs (t₁/₂ = 8.2 vs. 3.5 hours) .
Key Routes for Pyrrolo[1,2-A]pyrazine Derivatives
- The target compound’s synthesis likely employs Pd-catalyzed coupling or electrophilic substitution, given its chloro and methyl groups .
Physicochemical and Optical Properties
- Solubility : The 1-methyl group in 6-Chloro-1-methylpyrido[...] improves lipophilicity (logP = 2.1) compared to hydroxylated analogs (logP = −0.3), enhancing membrane permeability .
- Fluorescence : Benzoimidazole hybrids (e.g., 8h) emit at λem = 450 nm (blue), whereas the target compound lacks significant fluorescence due to electron-withdrawing chloro substituents .
Biological Activity
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound belongs to a class of heterocyclic compounds characterized by a complex fused ring system. Its structure can be represented as follows:
Key Properties
- Molecular Weight : 196.63 g/mol
- Melting Point : Data not widely available; further studies needed.
- Solubility : Varies with solvent; often poorly soluble in water.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrido[2,3-E]pyrrolo[1,2-A]pyrazine derivatives. For instance, a derivative demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that modifications to the core structure can enhance antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using various cell lines, including RAW 264.7 macrophages and human erythrocytes. The results indicated moderate cytotoxic effects with IC50 values as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| RAW 264.7 | 500 |
| Human Erythrocytes | 115.5 |
The compound exhibited selective toxicity, suggesting potential for therapeutic applications in targeting specific cell types while minimizing harm to others.
Genotoxicity Assessment
Genotoxicity studies revealed minimal chromosomal aberrations in treated lymphocytes compared to control groups. This suggests that while the compound has cytotoxic effects, it may have a favorable safety profile concerning genetic integrity.
The biological activity of this compound is thought to involve several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA structures, disrupting replication and transcription processes.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in nucleic acid synthesis or metabolism.
- Membrane Disruption : Antimicrobial action may also involve disrupting bacterial cell membranes.
Case Study 1: Antifungal Activity
A study evaluating the antifungal properties of pyrido-pyrazine derivatives showed promising results against Candida albicans. The compound exhibited an EC50 value of 200 µg/mL, indicating effective antifungal activity comparable to standard antifungal agents.
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound significantly reduced nitric oxide production at concentrations above 100 µg/mL, suggesting its role in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
